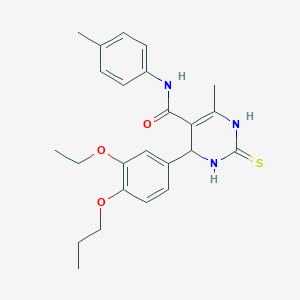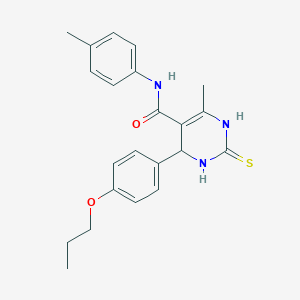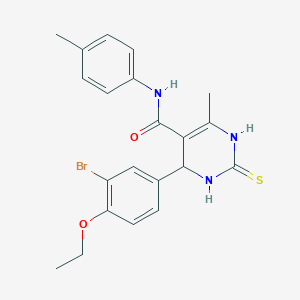![molecular formula C23H26FN5O2S B306230 N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized by several methods and has been found to have potential applications in various fields.
作用机制
The mechanism of action of N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, fungal growth, or inflammation.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other chemical compounds that have similar properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
未来方向
There are several future directions for research on N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide. One direction is to further investigate its anticancer properties and identify the specific enzymes or signaling pathways that it targets. Another direction is to study its antifungal properties in vivo and identify its mechanism of action against fungal cells. Additionally, further research is needed to understand its anti-inflammatory properties and its potential use in treating inflammatory diseases.
合成方法
Several methods have been reported for the synthesis of N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide. One of the most commonly used methods involves the reaction of 2-(2-fluoroanilino)-2-oxoethylthioacetic acid with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine, followed by the reaction with 3-methylbenzoyl chloride in the presence of N,N-dimethylformamide. The resulting compound is then purified by column chromatography.
科学研究应用
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal properties, as it has been found to inhibit the growth of several fungal species. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
属性
产品名称 |
N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide |
|---|---|
分子式 |
C23H26FN5O2S |
分子量 |
455.6 g/mol |
IUPAC 名称 |
N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H26FN5O2S/c1-14(2)20(26-22(31)16-9-7-8-15(3)12-16)21-27-28-23(29(21)4)32-13-19(30)25-18-11-6-5-10-17(18)24/h5-12,14,20H,13H2,1-4H3,(H,25,30)(H,26,31) |
InChI 键 |
XKGURDAJKKCARV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)C(C)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[benzyl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide](/img/structure/B306147.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B306149.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B306150.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B306155.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B306156.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B306159.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)





![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)